(3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone
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Overview
Description
(3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone is a complex organic compound that features both fluorinated and indazole moieties. The presence of fluorine atoms in the structure often imparts unique chemical and biological properties, making such compounds of significant interest in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine .
Scientific Research Applications
(3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone involves its interaction with specific molecular targets and pathways. The fluorinated groups can enhance the compound’s binding affinity to certain receptors, while the indazole moiety can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-fluorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one: Shares similar fluorinated and aromatic features.
3-(trifluoromethyl)phenyltrimethylammonium hydroxide: Contains a trifluoromethyl group and is used in organic synthesis.
Uniqueness
What sets (3-fluorophenyl)[3-hydroxy-3-(trifluoromethyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]methanone apart is its unique combination of fluorinated and indazole moieties, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H14F4N2O2 |
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Molecular Weight |
330.28 g/mol |
IUPAC Name |
(3-fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)-4,5,6,7-tetrahydro-3aH-indazol-2-yl]methanone |
InChI |
InChI=1S/C15H14F4N2O2/c16-10-5-3-4-9(8-10)13(22)21-14(23,15(17,18)19)11-6-1-2-7-12(11)20-21/h3-5,8,11,23H,1-2,6-7H2 |
InChI Key |
YXKVLCLABXMZTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(C2C1)(C(F)(F)F)O)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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